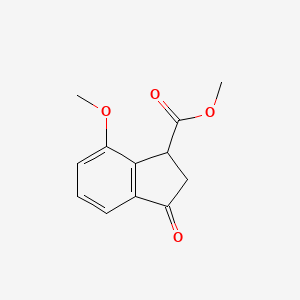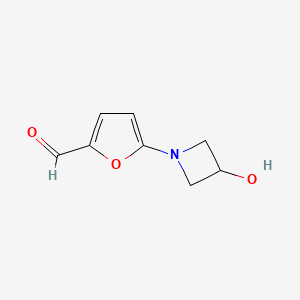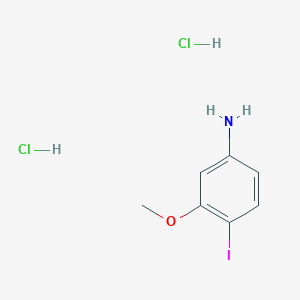![molecular formula C7H15NO2 B13190101 1-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol](/img/structure/B13190101.png)
1-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol is a chemical compound with the molecular formula C7H15NO2 and a molecular weight of 145.20 g/mol . This compound is characterized by the presence of an oxolane ring, an aminomethyl group, and an ethan-1-ol moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of oxirane with an appropriate amine under controlled conditions to form the oxolane ring. The aminomethyl group is then introduced through a nucleophilic substitution reaction. The final step involves the addition of the ethan-1-ol moiety through a reduction reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
1-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxolane ring to a tetrahydrofuran ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aminomethyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of various substituted oxolane derivatives.
Scientific Research Applications
1-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The oxolane ring provides stability and rigidity to the compound, enhancing its binding affinity to target proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol: Similar structure but with a different position of the aminomethyl group.
(1R)-1-(oxolan-3-yl)ethan-1-ol: Contains an oxolane ring but lacks the aminomethyl group.
3-(piperazin-1-yl)oxolan-2-one dihydrochloride: Contains an oxolane ring and a piperazine moiety.
Uniqueness
1-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
1-[3-(aminomethyl)oxolan-3-yl]ethanol |
InChI |
InChI=1S/C7H15NO2/c1-6(9)7(4-8)2-3-10-5-7/h6,9H,2-5,8H2,1H3 |
InChI Key |
IDYUGMYCPQTIKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CCOC1)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine](/img/structure/B13190022.png)

![Methyl 2-chloro-4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13190036.png)






![3-Amino-1-[(benzyloxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13190075.png)




